molecular formula C16H10O4 B1246196 Demethylaristofolin E

Demethylaristofolin E

Katalognummer: B1246196
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: QKUQFQPHGUCFMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Demethylaristofolin E is a naturally occurring compound classified as a 3,4-methylenedioxyphenanthrene-1-carboxylic acid, isolated from the stem of Aristolochia manshuriensis (Manchurian Dutchman's pipe) . Structurally, it features a phenanthrene backbone substituted with a methylenedioxy group (OCH₂O) at positions 3 and 4 and a carboxylic acid group at position 1 (Figure 1). This compound belongs to the aristolochic acid family, which is known for its diverse bioactivities, including anti-inflammatory and antiviral properties.

Eigenschaften

IUPAC Name

naphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-16(18)12-7-13-15(20-8-19-13)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUQFQPHGUCFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues within the Aristolochiaceae Family

Demethylaristofolin E shares structural similarities with other phenanthrene derivatives but differs in substituents and methylation patterns:

Compound Source Key Structural Features Bioactivity Reference
Demethylaristofolin E Aristolochia manshuriensis 3,4-methylenedioxy, 1-carboxylic acid Anti-HIV (implied)
Demethylaristofolin C Stephania succifera Denitroaristolochic acid, methyl substitution Antibacterial (isolated)
Aristolochic Acid I Aristolochia spp. Nitrophenanthrene with methoxy groups Nephrotoxic, carcinogenic

Key Differences :

  • Demethylaristofolin E lacks the nitro group present in classical aristolochic acids, which is associated with toxicity . The methylenedioxy group may enhance selectivity for antiviral targets compared to nitro-containing analogues.
  • Demethylaristofolin C , while also demethylated, retains a distinct aromatic substitution pattern and is sourced from a different plant genus (Stephania vs. Aristolochia) .

Functional Analogues with Anti-HIV Activity

Comparisons with structurally distinct anti-HIV compounds highlight functional diversity:

Compound Class Mechanism of Action Efficacy (Reported) Reference
Demethylaristofolin E Phenanthrene derivative Unknown (postulated viral entry inhibition) Under investigation
Matrine Quinolizidine alkaloid Inhibits HIV-1 replication via NF-κB suppression IC₅₀: 12.5 μM
Pterocarpin Isoflavonoid Blocks viral reverse transcriptase IC₅₀: 8.3 μM

Key Insights :

  • Demethylaristofolin E’s phenanthrene core may interact with viral enzymes or host cell receptors, but its mechanism remains uncharacterized.

Demethylated Natural Products

Demethylation often alters bioavailability and target affinity. Comparisons with other demethylated compounds reveal divergent bioactivities:

Compound Source Bioactivity Reference
Demethylaristofolin E Aristolochia manshuriensis Anti-HIV (screened)
N-Demethyl-acronycine Murraya paniculata Antitumor (topoisomerase inhibition)
14-Demethyl-14-acetylanhweidelphinine Delphinium pentagynum Neurotoxic alkaloid

Structural-Activity Relationship (SAR) Notes:

  • Demethylation in N-Demethyl-acronycine reduces cytotoxicity while retaining antitumor activity, suggesting similar modifications in Demethylaristofolin E may optimize therapeutic windows .
  • The methylenedioxy group in Demethylaristofolin E could enhance metabolic stability compared to non-substituted phenanthrenes.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Demethylaristofolin E?

  • Methodological Answer : Synthesis protocols should include stepwise reaction conditions (e.g., temperature, catalysts) and purification techniques (e.g., column chromatography, HPLC). Characterization requires spectroscopic data (NMR, MS) and chromatographic purity analysis (>95%). For novel derivatives, X-ray crystallography or 2D-NMR should confirm structural identity . Reproducibility requires detailed documentation of solvent systems, instrument calibration, and batch-specific yields in supplementary materials .

Q. How can researchers validate the pharmacological targets of Demethylaristofolin E in preclinical studies?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls to establish dose-response relationships (IC₅₀/EC₅₀). In vivo models should specify species, dosing regimens, and endpoints (e.g., tumor volume reduction). Include statistical power calculations to justify sample sizes and mitigate variability . Cross-validate findings using orthogonal methods (e.g., CRISPR knockdowns, siRNA) to confirm target specificity .

Q. What are the key considerations for designing stability studies of Demethylaristofolin E under varying physiological conditions?

  • Methodological Answer : Assess stability in pH-adjusted buffers (1.2–7.4) and simulated biological fluids (e.g., plasma, gastric juice). Monitor degradation via LC-MS/MS and quantify metabolites. Use accelerated stability testing (40°C/75% RH) to predict shelf life. Report degradation kinetics (t₁/₂) and storage recommendations in supplementary data .

Advanced Research Questions

Q. How should researchers address contradictory data on Demethylaristofolin E’s cytotoxicity across different cell lines?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell passage number, culture media composition). Perform dose-response curve comparisons using standardized protocols (e.g., MTT vs. ATP-based assays). Use multi-omics approaches (transcriptomics, proteomics) to elucidate cell-line-specific resistance mechanisms . Transparently report batch-to-batch variability in compound purity .

Q. What strategies optimize the selectivity of Demethylaristofolin E for its molecular targets to minimize off-effects?

  • Methodological Answer : Employ computational docking studies (e.g., molecular dynamics simulations) to predict binding affinities. Validate selectivity via kinome-wide profiling or chemoproteomics. Use isoform-specific inhibitors/knockout models to isolate target contributions. Include negative control compounds in assays to rule out nonspecific interactions .

Q. How can systematic reviews integrate heterogeneous data on Demethylaristofolin E’s pharmacokinetic properties?

  • Methodological Answer : Apply PRISMA guidelines to screen studies, focusing on parameters like bioavailability, clearance, and tissue distribution. Use random-effects models for meta-analyses if heterogeneity (I² > 50%) exists. Stratify data by administration route (oral vs. IV) and species. Address publication bias via funnel plots and sensitivity analyses .

Q. What frameworks are effective for analyzing dose-dependent synergies between Demethylaristofolin E and adjuvant therapies?

  • Methodological Answer : Use the Chou-Talalay combination index (CI) method to quantify synergism/antagonism. Design factorial experiments (e.g., 3x3 matrices) to test multiple dose ratios. Validate findings with in vivo xenograft models using predefined synergy thresholds (CI < 0.9). Report confidence intervals and interaction p-values .

Methodological Guidance for Data Management

Q. How should researchers document and share raw spectral data for Demethylaristofolin E to ensure reproducibility?

  • Methodological Answer : Deposit raw NMR/MS files in public repositories (e.g., Zenodo, ChemSpider) with metadata (solvent, frequency, probe type). Annotate peaks in spectra and provide integration values in supplementary tables. For proprietary data, share via controlled access with DOI-linked licenses .

Q. What statistical approaches resolve discrepancies in Demethylaristofolin E’s bioactivity across independent studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use Bland-Altman plots to assess measurement agreement. Perform subgroup analyses based on experimental conditions (e.g., incubation time). Pre-register analysis plans to reduce hindsight bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.